REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[F:9].C([N-]C(C)C)(C)C.[Li+].CN(C)[CH:20]=[O:21]>O1CCCC1>[Br:1][C:2]1[C:3]([F:9])=[CH:4][CH:5]=[C:6]([Cl:8])[C:7]=1[CH:20]=[O:21] |f:1.2|
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Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC(=C1)Cl)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1.39 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
did not exceed −69° C
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Type
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CUSTOM
|
Details
|
did not exceed −69° C
|
Type
|
WAIT
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Details
|
After 30 minutes at −78° C.
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated aqueous ammonium hydroxide solution
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Type
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EXTRACTION
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Details
|
The resulting mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (gradient elution with 0 to 5% ethylacetate/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=O)C(=CC=C1F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.85 mmol | |
AMOUNT: MASS | 440 mg | |
YIELD: CALCULATEDPERCENTYIELD | 13.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |